molecular formula C8H17N B164940 N-Ethylcyclohexylamine CAS No. 5459-93-8

N-Ethylcyclohexylamine

Cat. No. B164940
CAS RN: 5459-93-8
M. Wt: 127.23 g/mol
InChI Key: AGVKXDPPPSLISR-UHFFFAOYSA-N
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Description

N-Ethylcyclohexylamine, also known as N-Cyclohexylethylamine, is a chemical compound with the formula C8H17N . It is a clear colorless liquid with an ammonia-like odor .


Molecular Structure Analysis

The molecular structure of N-Ethylcyclohexylamine consists of a cyclohexane ring with an ethylamine (C2H5N) group attached . The molecular weight is 127.2273 .


Chemical Reactions Analysis

N-Ethylcyclohexylamine can neutralize acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .


Physical And Chemical Properties Analysis

N-Ethylcyclohexylamine has a vapor density of 4.4 (vs air) and a vapor pressure of 2 mmHg at 20 °C . It has a refractive index of 1.452 (lit.) and a boiling point of 165 °C (lit.) . The density is 0.844 g/mL at 25 °C (lit.) .

Scientific Research Applications

Analytical and Forensic Applications

  • N-Ethylcyclohexylamine has been involved in the analytical characterization of psychoactive arylcyclohexylamines, substances often referred to as "research chemicals." These compounds, including N-Ethylcyclohexylamine, were subjected to various forms of analysis such as gas chromatography, mass spectrometry, nuclear magnetic resonance spectroscopy, and diode array detection. The study developed a method for the qualitative and quantitative analysis of these substances in biological fluids, highlighting the potential of N-Ethylcyclohexylamine in forensic toxicology and substance abuse research (De Paoli et al., 2013).

  • A similar study on the synthesis and analytical characterization of N-alkyl-arylcyclohexylamines, including N-Ethylcyclohexylamine, emphasized its forensic relevance. The study described the syntheses of N-alkyl-arylcyclohexylamines and provided comprehensive analytical characterizations through various techniques. The distinctiveness of N-Ethylcyclohexylamine and its analogs was noted, particularly their distinguishability under a range of analytical conditions, demonstrating its importance in forensic science and chemical analysis (Wallach et al., 2016).

Polymer Science and Material Chemistry

  • In the realm of polymer science, N-Ethylcyclohexylamine-related compounds have been utilized in the synthesis of amine-capped polyethylenes. The study involved using a compound structurally related to N-Ethylcyclohexylamine, dicyclohexylamine, as a chain transfer agent in organolanthanide-mediated ethylene polymerizations. This resulted in amine-terminated polyethylenes, indicating the potential of N-Ethylcyclohexylamine-related chemistry in the development of new materials with tailored properties (Amin & Marks, 2007).

Pharmacology and Toxicology

  • In pharmacology and toxicology, research has been conducted on the genotoxic effects of compounds related to N-Ethylcyclohexylamine. Studies on N-nitrosodicyclohexylamine, a compound derived from dicyclohexylamine, have shown genotoxic effects in various cellular models. This indicates the relevance of N-Ethylcyclohexylamine-related compounds in understanding the molecular mechanisms of toxicity and carcinogenicity, potentially guiding safety regulations and therapeutic interventions (Gebel et al., 2001).

Safety And Hazards

N-Ethylcyclohexylamine is a flammable liquid and vapor . It is harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage, and may cause respiratory irritation . In case of fire, use CO2, dry chemical, or foam for extinction .

properties

IUPAC Name

N-ethylcyclohexanamine
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InChI

InChI=1S/C8H17N/c1-2-9-8-6-4-3-5-7-8/h8-9H,2-7H2,1H3
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InChI Key

AGVKXDPPPSLISR-UHFFFAOYSA-N
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Canonical SMILES

CCNC1CCCCC1
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Molecular Formula

C8H17N
Record name ETHYL-N-CYCLOHEXYLAMINE
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DSSTOX Substance ID

DTXSID8063913
Record name N-Ethyl cyclohexylamine
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Molecular Weight

127.23 g/mol
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Physical Description

Ethyl-n-cyclohexylamine appears as a clear colorless liquid with an ammonia-like odor. Floats on water and slightly soluble in water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion., Colorless clear liquid with an ammoniacal odor; [CAMEO]
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Boiling Point

329 °F at 760 mmHg (USCG, 1999), 164 °C @ 760 MM HG
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Flash Point

85 °F ; 115 °F (cc) (USCG, 1999), 86 °F OC
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Solubility

SLIGHTLY SOL IN WATER; SOL IN ALL PROP IN ALCOHOL, ETHER
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Density

0.8527 at 77 °F (USCG, 1999) - Less dense than water; will float, 0.868 @ 0 °C/0 °C
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Vapor Density

4.4 (AIR= 1)
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Product Name

N-Ethylcyclohexylamine

CAS RN

5459-93-8
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Record name Cyclohexylethylamine
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Record name N-Ethyl cyclohexylamine
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Melting Point

-49 °F (USCG, 1999)
Record name ETHYL-N-CYCLOHEXYLAMINE
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Synthesis routes and methods

Procedure details

Sodium (45 g, 1.96 mol) was slowly added to a solution of 4-ethylcyclohexanone oxime (33 g, 0.23 mol) (prepared according to lit. R. O. Hutchins et al. J. Org. Chem. 60 (1995) 7396-7405)) in 99.9% ethanol (500 mL) while keeping the temperature below 65° C. The reaction mixture was heated at reflux temperature for 1½ h and then stirred at room temperature for further 16 h. A mixture of water (500 mL) and ethanol (100 mL) was added and the mixture was extracted with diethyl ether (3×250 mL). The combined organic phases was washed with brine (150 mL), dried over anhydrous magnesium sulphate and evaporated to dryness. The residue was dissolved in ethanol (100 mL), pH was adjusted to approx. 3 with 4 N hydrochloric acid (60 mL) and the solution was evaporated to dryness in vacuo to give crude ethylcyclohexylamine. The product was purified by recrystallization from ethanol/acetonitrile (4:1) to give 4-trans-ethylcyclohexylamine, hydrochloride as white crystalls.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Ethylcyclohexylamine
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N-Ethylcyclohexylamine
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N-Ethylcyclohexylamine
Reactant of Route 4
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N-Ethylcyclohexylamine
Reactant of Route 5
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N-Ethylcyclohexylamine
Reactant of Route 6
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N-Ethylcyclohexylamine

Citations

For This Compound
143
Citations
C Boo, RK Winton, KM Conway, NY Yip - 2019 - academiccommons.columbia.edu
… Louis, MO) and Nethylcyclohexylamine (ECHA, 99%) from Fisher Scientific (Pittsburgh, PA) were used as received. Hypersaline brines were prepared by dissolving sodium chloride (…
Number of citations: 0 academiccommons.columbia.edu
C Boo, H Qi, IH Billinge, KM Shah, H Fan… - ACS ES&T …, 2021 - ACS Publications
… Chemical structures and properties of N-ethylcyclohexylamine, N,N-dimethylisopropylamine, and diisopropylamine (ECHA, DMIPA, and DIPA, respectively) are summarized in Table 1. …
Number of citations: 7 pubs.acs.org
RS Varma, WL Nobles - Journal of Heterocyclic Chemistry, 1966 - Wiley Online Library
… ‐Mannich bases derived from isatin, 5‐methyl and 5‐bromoisatins as the active hydrogen component and dimethylamine, diethylamine, morpholine, piperidine, N‐ethylcyclohexylamine…
Number of citations: 17 onlinelibrary.wiley.com
H Lees - Biochemical Pharmacology, 1962 - Elsevier
… From this it is clear that a phenyl or cyclohexyl group attached to the 1-cyclohexyl position of N-ethylcyclohexylamine is essential for the stimulation of oxidation in this system and that …
Number of citations: 12 www.sciencedirect.com
Y Xia, CZ Wang, M Tian, Z Tao, XL Ni, TJ Prior… - Molecules, 2018 - mdpi.com
The host-guest interaction of a series of cyclohexyl-appended guests with cucurbit[8]uril (Q[8]) was studied by 1 H NMR spectroscopy, isothermal titration calorimetry (ITC), and X-ray …
Number of citations: 6 www.mdpi.com
H Kato, F Hayase, M Fujimaki - Agricultural and Biological …, 1972 - Taylor & Francis
… On the other hand, N-ethylcyclohexylamine has not ever been detected in foods or simple model systems. In the previous paper," indole, a high-boiling and odorous compound, was …
Number of citations: 16 www.tandfonline.com
C Boo, RK Winton, KM Conway… - Environmental Science & …, 2019 - ACS Publications
… This study demonstrates TSSE desalination of high-salinity brines simulated by NaCl solutions with three amine solvents: diisopropylamine (DIPA), N-ethylcyclohexylamine (ECHA), …
Number of citations: 60 pubs.acs.org
R Figliolia - 2019 - air.uniud.it
… The final part has regarded the application of the new developed Ru(OAc)2(CO)(PP) systems in the ethylation of N-ethylcyclohexylamine with ethanol via borrowing hydrogen at …
Number of citations: 2 air.uniud.it
Đ Škarić, V Škarić, V Turjak-Zebić - Croatica Chemica Acta, 1963 - hrcak.srce.hr
… It i:::ldicated clearly the presence of 2-carboxamide-4,4-dicarbethoxy-N-ethylcyclohexylamine (VII) in the products of reductive cleavage in ethanol. The conformation of Schiff base VI …
Number of citations: 3 hrcak.srce.hr
MW Mohd Radzi, NAA Alias, F Esa… - Journal of …, 2021 - ir.uitm.edu.my
… [MeCycHexdtc]2 and cobalt(II) N-ethylcyclohexylamine dithiocarbamate, Co[EtCycHexdtc]2 … The same method was repeated by replacing with N-ethylcyclohexylamine to synthesis Co[…
Number of citations: 1 ir.uitm.edu.my

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